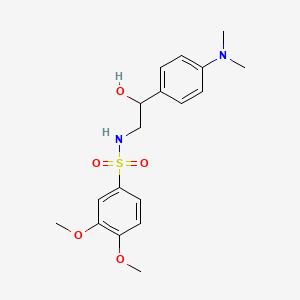

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

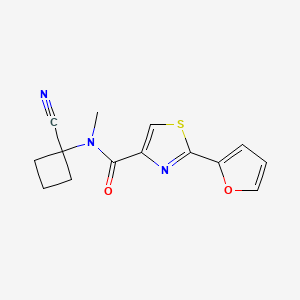

“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide” is a compound that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug . The compound also contains a methoxyphenyl group, which is often associated with various biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as 1H NMR, 13C NMR, and HRMS .科学的研究の応用

Metabolic Pathway Identification

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide and its analogs are explored for their metabolic pathways in human liver microsomes, focusing on anti-atopic dermatitis activity through suppression of the sphingosylphosphorylcholine receptor. High-resolution/high-accuracy tandem mass spectrometry identifies metabolites generated by CYP3A4-mediated reactions, revealing insights into the drug's metabolism and potential therapeutic applications (Min Song et al., 2014).

Antimicrobial Activity

Derivatives of this compound have been synthesized and assessed for antimicrobial activities, presenting a potential avenue for developing new antimicrobial agents. These studies suggest the chemical structure's modifications can yield compounds with significant activity against various microorganisms, highlighting its application in addressing antibiotic resistance and infection treatment (H. Bektaş et al., 2007).

Neuropharmacological Research

Research on this compound derivatives contributes to neuropharmacological studies, particularly in understanding dopamine and serotonin receptor interactions. These compounds serve as tools for delineating the roles of specific neurotransmitter systems in brain function and disorders, providing a foundation for developing novel therapeutic strategies for psychiatric and neurological conditions (M. Leopoldo et al., 2002).

Radioligand Development for PET Imaging

Derivatives of this compound are being explored as radioligands for positron emission tomography (PET) imaging. These compounds, particularly those labeled with fluorine-18, offer high affinity and selectivity for serotonin 5-HT1A receptors. This research aids in the development of diagnostic tools for neuropsychiatric disorders, enhancing our understanding of the serotonergic system's role in these conditions (Gonzalo García et al., 2014).

Selective Eradication of Bacterial Persisters

Studies have identified compounds within the this compound class that selectively target bacterial persisters, a significant challenge in treating infections due to their tolerance to antibiotics. This research offers a novel approach to combating persistent infections without affecting antibiotic-sensitive cells, presenting a promising strategy for enhancing the efficacy of antibiotic therapies (Jun-Seob Kim et al., 2011).

作用機序

Target of Action

The primary target of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The interaction of This compound Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The specific biochemical pathways affected by This compound It is known that alpha1-adrenergic receptors play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The ADME properties of This compound Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to attenuate the neurotoxic effects of certain substances, as shown by the improvement in rats’ performance in water maze test and in lowering ache activity .

生化学分析

Biochemical Properties

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have affinity towards acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This interaction suggests that this compound could play a role in modulating cholinergic neurotransmission .

Cellular Effects

The compound’s effects on cells are largely tied to its biochemical properties. It has been suggested that this compound can influence cell function by modulating acetylcholine levels, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as AChE . By inhibiting AChE, it could potentially lead to an increase in acetylcholine levels, thereby influencing gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

Its potential as an AChE inhibitor suggests that it could have long-term effects on cellular function, particularly in the context of neurological disorders like Alzheimer’s disease .

Metabolic Pathways

Given its interaction with AChE, it could potentially be involved in pathways related to acetylcholine metabolism .

Transport and Distribution

Its interaction with AChE suggests that it could be localized to areas where this enzyme is present .

Subcellular Localization

The subcellular localization of this compound is another area that warrants further study. Given its potential role in modulating acetylcholine levels, it could be localized to areas within the cell where acetylcholine synthesis and degradation occur .

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-18(2,3)17(22)19-9-10-20-11-13-21(14-12-20)15-5-7-16(23-4)8-6-15/h5-8H,9-14H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVFLFFULCDDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2617310.png)

![2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2617318.png)

![N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2617322.png)

![N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2617328.png)

![NCGC00380616-01_C28H39NO7_Spiro[2H-furo[2,3-e]isoindole-2,1'(2'H)-naphthalene]-7(3H)-acetic acid, 3',4',4'a,5',6,6',7',8,8',8'a-decahydro-4,6',7'-trihydroxy-2',5',5',8'a-tetramethyl-alpha-(1-methylethyl)-6-oxo-, (alphaS,2R,2'R,6'S,7'R,8'aS)-](/img/structure/B2617330.png)